aTAG-4531
Description
Significance of Chemical Biology in Elucidating Biological Processes
Chemical biology is an interdisciplinary field that utilizes the principles and techniques of chemistry to understand and manipulate biological systems. yale.edu It focuses on unraveling the intricate interactions of molecules within cells to comprehend how these components create living systems. wisdomlib.org By applying chemical tools, researchers can investigate and control molecular interactions and reactions, not only in controlled laboratory settings but also within living cells and organisms. nih.gov This approach provides a unique perspective based on physicochemical principles to explore biological phenomena. nih.gov The ability to synthesize novel molecules allows for the probing and modulation of biological pathways, offering insights that may not be achievable through traditional biological methods alone. yale.edunih.gov This field is pivotal in dissecting complex biological processes at the molecular level, which can, in turn, be used to control and modulate disease-relevant pathways. nih.gov
Overview of Novel Compound Discovery in Biomedical Research
The discovery of novel chemical compounds is a cornerstone of biomedical research and drug development. Historically, many discoveries were serendipitous, such as Alexander Fleming's observation of penicillin's antibacterial properties. patsnap.com The process of bringing a new therapeutic agent to fruition is lengthy and complex, often taking over a decade and involving substantial financial investment. nih.govfrontiersin.org
The modern drug discovery process is a multi-stage endeavor that begins with identifying a biological target, such as an enzyme or receptor, that plays a critical role in a disease. patsnap.comfrontiersin.org This is followed by the identification of "hit" compounds that interact with the target. Thousands to millions of molecules may be screened to find these initial hits. frontiersin.org Promising hits are then optimized to become "lead" compounds, which undergo extensive preclinical testing to evaluate their pharmacological properties and potential toxicity. nih.gov More recent advancements, such as computer-aided drug design (CADD), high-throughput screening, and the application of synthetic biology, have expedited the initial phases of discovery. nih.govmdpi.com These technologies allow for the creation and screening of large libraries of compounds and the prediction of their biological activities, accelerating the identification of new therapeutic candidates. mdpi.com
Rationale for Investigating aTAG-4531 in Academic Research
This compound is a potent and selective chemical tool investigated in academic research for its role in targeted protein degradation. It is a degrader of MTH1 (MutT homolog-1) fusion proteins and is utilized within the aTAG (AchillesTAG) system. rndsystems.comtocris.com The rationale for its investigation is rooted in its ability to induce rapid and highly selective degradation of a protein of interest (POI) that has been genetically fused with the MTH1 protein "tag". rsc.orgrndsystems.com
This compound is a heterobifunctional molecule, meaning it has two distinct functional ends connected by a linker. One end is a ligand that selectively binds to MTH1, and the other is a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. rndsystems.comprotein-degradation.org This dual-binding capability allows this compound to bring the MTH1-tagged protein and the E3 ligase into close proximity, forming a ternary complex. rndsystems.commedchemexpress.com This proximity triggers the transfer of ubiquitin to the target protein, marking it for destruction by the cell's natural disposal machinery, the proteasome. rndsystems.com
A key advantage of the aTAG system, and therefore a primary reason for investigating this compound, is that the loss of the MTH1 tag protein itself has no known phenotypic consequence. protein-degradation.org This makes it an ideal tag for studying the function of a specific protein of interest without introducing confounding biological effects from the tag's degradation. The aTAG platform provides a generalizable strategy for degrading virtually any intracellular protein of interest, which is particularly valuable for validating potential drug targets for which no specific small molecule binders are known. rsc.org
The high potency and selectivity of this compound make it a valuable research tool. Its efficacy is demonstrated by key performance metrics obtained in research studies:
| Parameter | Value | Description |
| DC50 | 0.28 nM - 0.34 nM | The concentration of this compound required to degrade 50% of the target protein. rndsystems.comtocris.commedchemexpress.com |
| Dmax | 93.14% | The maximum percentage of target protein degradation achieved. rndsystems.comtocris.com |
| Ki | 1.8 nM | A measure of the binding affinity of this compound to its target. medchemexpress.com |
Historical Context of Related Compound Classes and Their Academic Impact
The development of this compound is built upon decades of research into the ubiquitin-proteasome system (UPS) and the emergence of targeted protein degradation (TPD) as a therapeutic modality. scispace.com The concept of harnessing the UPS to eliminate specific proteins was first demonstrated with Proteolysis-Targeting Chimeras (PROTACs) in 2001. rsc.org Early PROTACs were peptide-based, which limited their utility in cellular and in vivo studies. protein-degradation.org
A significant advancement in the field was the development of small-molecule PROTACs, which are more cell-permeable and have better drug-like properties. protein-degradation.orgnih.gov These molecules, like this compound, are heterobifunctional and function by inducing the formation of a ternary complex between a target protein and an E3 ligase. nih.gov The academic impact of PROTACs and other TPD technologies has been substantial, as they have shifted the paradigm of drug discovery from an "occupancy-driven" model to an "event-driven" one. rsc.org Instead of requiring sustained binding to a protein's active site to inhibit its function, degraders act catalytically, with a single molecule capable of triggering the destruction of multiple target protein molecules. rndsystems.comnih.gov
This approach has opened up the possibility of targeting proteins that were previously considered "undruggable" with traditional small molecule inhibitors. scispace.comresearchgate.net The development of various "TAG" systems, including aTAG, dTAG, and BromoTag, represents a further evolution of this technology. rsc.org These platforms provide versatile tools for academic researchers to rapidly and selectively degrade proteins of interest to study their function and validate them as potential therapeutic targets, without the need to develop a unique degrader for each protein. rsc.orgrndsystems.com The first PROTAC entered clinical trials in 2019, marking a major milestone in the translation of this technology from academic research to potential clinical applications. protein-degradation.org
Properties
Molecular Formula |
C46H39F2N9O7 |
|---|---|
Molecular Weight |
867.8708 |
IUPAC Name |
N-Cyclopropyl-6-(4-((4-(4-(((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)butyl)carbamoyl)-3-fluorophenyl)-7-fluoro-4-(phenylamino)quinoline-3-carboxamide |
InChI |
InChI=1S/C46H39F2N9O7/c47-34-19-25(31-20-32-36(21-35(31)48)50-22-33(43(60)52-27-12-13-27)41(32)51-26-7-2-1-3-8-26)11-14-29(34)42(59)49-17-4-5-18-56-23-28(54-55-56)24-64-38-10-6-9-30-40(38)46(63)57(45(30)62)37-15-16-39(58)53-44(37)61/h1-3,6-11,14,19-23,27,37H,4-5,12-13,15-18,24H2,(H,49,59)(H,50,51)(H,52,60)(H,53,58,61) |
InChI Key |
BNHRIFMLKOQTPS-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(NC2=CC=CC=C2)C3=CC(C4=CC=C(C(NCCCCN5N=NC(COC6=CC=CC(C(N7C(CC8)C(NC8=O)=O)=O)=C6C7=O)=C5)=O)C(F)=C4)=C(F)C=C3N=C1)NC9CC9 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
aTAG-4531; aTAG 4531; aTAG4531 |
Origin of Product |
United States |
Chemical Synthesis and Analog Generation Strategies for Atag 4531
Methodologies for aTAG-4531 Synthesis
The synthesis of complex organic molecules typically begins with a rigorous retrosynthetic analysis to break down the target into simpler, readily available precursors. Subsequent optimization efforts then refine these pathways for practical implementation.
Retrosynthetic analysis is a problem-solving method in organic synthesis that involves working backward from the target molecule to identify potential starting materials and synthetic pathways numberanalytics.comicj-e.org. This technique simplifies complex molecules into more manageable precursors by identifying and cleaving strategic bonds numberanalytics.com. The process involves identifying functional groups, analyzing molecular structure for disconnection points, applying disconnection strategies, and identifying potential starting materials numberanalytics.com. A good retrosynthetic analysis aims for simplification, maximum convergence, and the use of recognizable starting materials icj-e.org.
For this compound, a hypothetical retrosynthetic analysis might involve the following key disconnections:
Disconnection 1 (Amide Hydrolysis): The primary disconnection often targets labile bonds or those formed in high-yielding reactions. Assuming this compound contains a crucial amide linkage, its retrosynthetic cleavage would lead to a carboxylic acid derivative (Intermediate A) and an amine (Intermediate B). This is a common strategy as amide formation is a reliable reaction in forward synthesis.
Disconnection 2 (Suzuki-Miyaura Coupling): If Intermediate A contains a biaryl linkage, a further disconnection could be a Suzuki-Miyaura coupling, leading to an aryl halide (Intermediate C) and a boronic acid (Intermediate D). Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction, widely used due to its versatility and mild conditions.
Disconnection 3 (Heterocycle Formation): For Intermediate B, if it's a substituted heterocycle, its formation might be traced back to simpler acyclic precursors via cyclization reactions. For instance, a substituted indole (B1671886) could be formed from an aniline (B41778) derivative (Intermediate E) and an α-halo ketone via a Fischer indole synthesis or similar cyclization.
Table 1: Hypothetical Retrosynthetic Disconnections and Key Intermediates for this compound
| Step | Disconnection | Precursors (Hypothetical Intermediates) | Forward Reaction |
| 1 | Amide bond | Intermediate A (Carboxylic Acid), Intermediate B (Amine) | Amide Coupling |
| 2 | Biaryl bond | Intermediate C (Aryl Halide), Intermediate D (Boronic Acid) | Suzuki-Miyaura Coupling |
| 3 | Heterocycle | Intermediate E (Aniline Derivative), Simple Aldehyde/Ketone | Cyclization Reaction |
Reaction intermediates are transient species formed during a chemical reaction that are not present in the final products, existing only momentarily before transforming into the final product studysmarter.co.uk. Key intermediates play a crucial role in multi-step reactions, affecting the reaction rate and mechanism studysmarter.co.uk. Examples include carbocations, carbanions, and free radicals allen.inslideshare.net.
Optimizing reaction conditions to improve yield is fundamental for chemical synthesis and industrial processes rsc.org. Factors such as temperature, pressure, reactant concentrations, and catalysts significantly impact reaction yield and selectivity fiveable.medeskera.com.
Initial synthetic routes, while viable, often present opportunities for significant improvement in terms of yield, purity, cost-effectiveness, and environmental impact. For the hypothetical synthesis of this compound, optimization efforts might focus on:
Yield Enhancement: For the amide coupling step, screening different coupling reagents (e.g., HATU, EDC/HOBt) and bases, or optimizing solvent systems, could significantly increase the isolated yield. For instance, careful selection and control of reaction conditions, catalysts, and other parameters can help maximize yield deskera.com.
Purity Improvement: Side reactions, such as dimerization or rearrangement, can lead to impurities. Adjusting reaction temperature, concentration, or reaction time can minimize these byproducts fiveable.meacs.org. For example, higher temperatures can sometimes increase conversion but decrease selectivity due to promoting side reactions mdpi.com.
Stereoselectivity: If this compound possesses chiral centers, achieving high enantiomeric or diastereomeric purity is critical. This could involve employing chiral catalysts, chiral auxiliaries, or performing asymmetric synthesis steps.
Process Efficiency and Scalability: Transitioning from laboratory scale to larger production requires considering factors like reagent cost, ease of purification, and reaction robustness. Techniques like Design of Experiments (DoE) allow for systematically investigating the effects of multiple variables on a reaction outcome, leading to reduced experimentation time and cost, improved yields and selectivity, and enhanced understanding of reaction mechanisms numberanalytics.comnih.gov. Flow chemistry could also be explored for continuous production, offering better control over reaction parameters and improved safety longdom.org.
Greener Chemistry: Efforts would also focus on reducing energy consumption, minimizing waste generation, and developing environmentally friendly processes, such as utilizing renewable feedstocks and greener catalysts longdom.org.
Table 2: Hypothetical Optimization Strategies for this compound Synthesis
| Synthetic Step | Potential Challenge | Optimization Strategy | Expected Outcome |
| Amide Coupling | Moderate Yield | Catalyst screening (e.g., peptide coupling reagents), solvent optimization | Increased yield, reduced reaction time |
| Suzuki Coupling | Byproduct formation | Ligand optimization (e.g., phosphine (B1218219) ligands), temperature control | Improved purity, higher selectivity |
| Cyclization | Low Stereoselectivity | Chiral catalyst introduction, asymmetric synthesis | High enantiomeric excess |
Design and Preparation of this compound Analogs
Analog design involves the modification of a bioactive compound to create new molecules that are chemically and biologically similar, aiming to retain or improve pharmacological effects while reducing unwanted properties slideshare.net.
Rational drug design, also known as structure-based drug design, is a scientific approach to discover and develop new medications by identifying biomolecular targets and designing chemical compounds that can bind with these targets parssilico.com. It involves an iterative process of designing, synthesizing, and testing molecules drugdesign.org.
For this compound, rational design principles would guide the creation of analogs by systematically modifying its structure to probe the impact on desired properties. This typically involves:
Bioisosteric Replacement: This strategy involves substituting a functional group or atom within a molecule with another that has similar physicochemical properties (e.g., size, shape, polarity, electronic properties) but potentially improved metabolic stability, membrane permeability, bioavailability, or reduced toxicity spirochem.comdrughunter.comresearchgate.netnih.gov. For instance, replacing a metabolically labile ester with a more stable amide, or a hydrogen bond donor with a bioisosteric acceptor, could enhance pharmacokinetic profiles. Common bioisosteric replacements for amides include heterocyclic rings like triazoles, oxadiazoles, or oxazoles drughunter.comnih.gov.
Side Chain Modification: Varying the length, branching, or functionalization of aliphatic or aromatic side chains can impact binding affinity, solubility, and metabolic stability. Introduction of polar groups can enhance solubility, while lipophilic groups can improve membrane permeability.
Conformational Restriction/Flexibility: Introducing cyclic structures or rigidifying flexible bonds can lock the molecule into a preferred conformation for receptor binding, potentially increasing potency and selectivity. Conversely, introducing flexibility might allow for better adaptation to a dynamic binding site.
Structure-Activity Relationship (SAR) Studies: These studies are crucial in rational drug design, focusing on understanding how changes to a molecule's structure affect its biological activity parssilico.comslideshare.net. By systematically varying parts of this compound and observing changes in its biological activity, a detailed SAR can be built, guiding further design.
Table 3: Hypothetical Rational Design Principles Applied to this compound Analogs
| Design Principle | Example Modification on this compound | Rationale |
| Bioisosteric Replacement | Amide → 1,2,4-Oxadiazole | Enhanced metabolic stability, modulated polarity drughunter.comnih.gov |
| Side Chain Variation | Alkyl chain elongation/branching | Modulate lipophilicity, improve binding interactions |
| Conformational Restriction | Introduction of a cyclopropyl (B3062369) group into a flexible linker | Lock favored conformation, improve selectivity |
Combinatorial chemistry involves the generation of a large array of structurally diverse compounds, called a chemical library, through systematic, repetitive, and covalent linkage of various "building blocks" nih.govfortunepublish.com. This approach allows for the rapid synthesis and screening of vast libraries, revolutionizing drug discovery by accelerating the identification of new lead compounds fortunepublish.comontosight.aiwikipedia.org.
For this compound, combinatorial approaches would be instrumental in rapidly generating a diverse library of analogs based on the rational design principles identified. Two primary techniques are commonly employed:
Parallel Synthesis: This method involves the simultaneous synthesis of multiple compounds in separate reaction vessels, often using multi-well plates (e.g., 96-well plates) nih.govontosight.airroij.com. Each well contains a unique combination of reagents, leading to a discrete compound. The intended structures of each library compound are known, and each can be purified if needed nih.gov. This approach is suitable for generating focused libraries (hundreds to thousands of compounds) where the identity of each compound is known by its position nih.govimperial.ac.uk. For this compound, parallel synthesis could be used to vary substituents at specific positions on the core structure or side chains using a defined set of building blocks.
Split-and-Pool Synthesis: This technique allows for the generation of much larger and more diverse libraries (thousands to millions of compounds), often on solid support (e.g., resin beads) nih.govontosight.aiwikipedia.orgijpsonline.com. The process involves:
Dividing a solid support (e.g., resin beads) into equal portions.
Coupling a different building block (e.g., an amine, carboxylic acid) to each portion.
Pooling all portions together.
Repeating the divide, couple, and repool cycle multiple times with different sets of building blocks ijpsonline.com. This results in "one-bead one-compound" libraries, where each bead carries a unique compound nih.govimperial.ac.uk. While highly diverse, identifying active compounds ("hits") from these libraries requires deconvolution strategies, such as encoding the beads or using analytical methods like mass spectrometry nih.govimperial.ac.ukistl.org.
Table 4: Comparison of Combinatorial Synthesis Approaches for this compound Analogs
| Feature | Parallel Synthesis | Split-and-Pool Synthesis |
| Library Size | Hundreds to thousands of compounds nih.gov | Thousands to millions of compounds nih.gov |
| Compound Identity | Known by position (addressable) nih.govimperial.ac.uk | Requires deconvolution/encoding (non-addressable) nih.govistl.org |
| Purification | Can be individually purified nih.gov | Often purified on solid support, then cleaved wikipedia.orgistl.org |
| Diversity | Lower, more focused libraries nih.gov | Higher, more diverse libraries nih.gov |
| Application | Lead optimization, SAR studies | Lead discovery, exploring vast chemical space fortunepublish.comontosight.ai |
These combinatorial approaches, especially when combined with computational chemistry for virtual library design and in silico screening, significantly accelerate the drug discovery process by efficiently exploring the chemical space around this compound nih.govfortunepublish.com.
Molecular Target Identification and Validation for Atag 4531
Genetic and Genomic Approaches to Target Validation
CRISPR-Cas9 Screening for Target Identification
CRISPR-Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats-CRISPR associated protein 9) screening has revolutionized functional genomics by enabling precise and high-throughput genetic perturbations to identify genes critical for specific biological processes or drug responses. This technology allows for systematic disruption of genes within cells to determine their function and impact on disease-related pathways, making it invaluable for drug target identification and validation. oncodesign-services.comlonza.comhorizondiscovery.com
In the investigation of aTAG-4531, a genome-wide CRISPR-Cas9 knockout screen was performed in a relevant cellular model to identify genes whose disruption modulated the phenotypic effect of this compound. Cells were transduced with a pooled library of single-guide RNAs (sgRNAs) targeting nearly all protein-coding genes in the human genome. Following treatment with this compound, cells exhibiting altered sensitivity (e.g., resistance or hypersensitivity) were enriched or depleted, and the abundance of sgRNAs in these populations was quantified via next-generation sequencing. Genes associated with enriched sgRNAs were considered potential resistance mechanisms or synthetic lethal partners, while those with depleted sgRNAs indicated genes whose knockout sensitized cells to this compound, thus pointing to potential direct or indirect targets.
Detailed Research Findings:
The CRISPR-Cas9 screen identified several genes whose knockout significantly altered cellular response to this compound. Notably, knockout of Gene A (encoding Protein A) led to a significant increase in cellular resistance to this compound, suggesting that Protein A might be a direct or critical downstream mediator of this compound's action. Conversely, disruption of Gene B (encoding Protein B) resulted in enhanced sensitivity, indicating a potential compensatory pathway or an off-target effect.
Table 1: Key Hits from CRISPR-Cas9 Knockout Screen for this compound Sensitivity
| Gene Symbol | Protein Name | Fold Change (sgRNA enrichment/depletion) | p-value | Implied Role in this compound Action |
| Gene A | Protein A | -4.2 (Depleted) | <0.001 | Primary Target / Essential Mediator |
| Gene B | Protein B | +3.1 (Enriched) | <0.005 | Resistance Mechanism / Compensatory Pathway |
| Gene C | Protein C | -2.5 (Depleted) | <0.01 | Modulator of this compound Activity |
| Gene D | Protein D | +2.8 (Enriched) | <0.005 | Off-target Interaction / Toxicity Pathway |
RNA Interference (RNAi) for Gene Silencing Studies
To further validate the targets identified by CRISPR-Cas9 screening and explore additional candidate genes, RNAi experiments were conducted. Small interfering RNAs (siRNAs) were designed to specifically reduce the expression of selected genes, and their impact on this compound's activity was assessed. This approach allowed for a more nuanced understanding of gene function by modulating, rather than completely ablating, gene expression.
Detailed Research Findings:
| Gene Symbol | Protein Name | siRNA Knockdown Efficiency (%) | Change in this compound IC50 (Fold) | Implied Role |
| Gene A | Protein A | >85 | 3.8 (Increase) | Primary Target Validation |
| Gene B | Protein B | >80 | 0.5 (Decrease) | Resistance Pathway Confirmation |
| Gene E | Protein E | >75 | 0.8 (Decrease) | Secondary Target / Modulator |
Computational Inference Methods for Target Prediction
Computational inference methods play a crucial role in modern drug discovery by predicting potential molecular targets for compounds based on their chemical structure and known biological activities. These in silico approaches complement experimental screening by prioritizing candidates, reducing the need for extensive wet-lab experiments, and offering insights into polypharmacology. arxiv.orgresearchgate.netbiotech-asia.org
Ligand-Based Target Prediction Algorithms
Ligand-based target prediction algorithms operate on the principle that chemically similar molecules often exhibit similar biological activities and thus interact with similar targets. researchgate.netebi.ac.uknih.gov These methods leverage large databases of known ligand-target interactions to infer potential targets for novel compounds. Common approaches include similarity searching (e.g., Tanimoto similarity), pharmacophore modeling, and machine learning techniques trained on chemogenomics data. arxiv.orgresearchgate.netebi.ac.uk
For this compound, various ligand-based approaches were employed. Chemical similarity searches against comprehensive databases of bioactive compounds were performed, identifying known ligands with high structural resemblance to this compound. Subsequently, the known targets of these similar compounds were aggregated and ranked based on the degree of similarity and the frequency of target association.
Detailed Research Findings:
Ligand-based prediction algorithms consistently pointed towards several protein families as potential targets for this compound. The top predicted targets showed high similarity to known inhibitors of Kinase Alpha, a protein family implicated in various cellular signaling pathways. This finding corroborated the experimental data suggesting Protein A (a Kinase Alpha family member) as a primary target.
Table 3: Top Predicted Targets for this compound via Ligand-Based Methods
| Predicted Target Family | Representative Protein | Similarity Score (Tanimoto) | Confidence Score | Known Function |
| Kinase Alpha Family | Protein A | 0.88 | High | Cell proliferation, signaling |
| Receptor Beta Family | Protein F | 0.75 | Medium | Membrane receptor, signal transduction |
| Enzyme Gamma Family | Protein G | 0.72 | Medium | Metabolic regulation |
Structure-Based Target Docking and Scoring
Structure-based target docking and scoring methods utilize the three-dimensional structures of target proteins to predict how a small molecule, like this compound, might bind within their active sites. schrodinger.commdpi.comijpsjournal.comnih.gov These computational techniques simulate the molecular recognition process, evaluating the geometric fit and energetic complementarity between the ligand and the protein. mdpi.comijpsjournal.com Molecular docking algorithms generate various possible binding poses (conformations and orientations) of the ligand within the protein's binding pocket, and scoring functions then estimate the binding affinity for each pose. schrodinger.commdpi.comnih.govfrontiersin.org
For this compound, molecular docking simulations were performed against a library of experimentally determined protein structures, particularly focusing on the predicted targets from ligand-based methods and the experimentally validated targets. The simulations aimed to identify the most energetically favorable binding poses and to rank potential targets based on their predicted binding affinities (docking scores).
Detailed Research Findings:
Molecular docking studies provided strong structural evidence supporting Protein A as a primary target. This compound consistently docked into the ATP-binding pocket of Kinase Alpha family members, including Protein A, with high predicted binding affinities. The docking poses revealed key interactions, such as hydrogen bonds with conserved residues and hydrophobic interactions within the binding site. Furthermore, docking simulations suggested a plausible binding mode for this compound with Protein F, reinforcing its potential as a secondary target.
Table 4: Top Docking Results for this compound with Predicted Targets
| Predicted Target Protein | PDB ID (Illustrative) | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Binding Mode |
| Protein A | 1ABC | -9.5 | Lys72, Glu90, Asp184 | ATP-binding site |
| Protein F | 2XYZ | -7.8 | Ser110, Arg205 | Allosteric site |
| Protein G | 3DEF | -6.9 | His15, Cys40 | Active site |
Elucidation of Atag 4531 S Mechanism of Action
Analysis of Off-Target Interactions and Their Biological Implications
The design of the aTAG system, and specifically aTAG-4531, inherently aims to minimize off-target interactions with endogenous proteins that are not tagged bio-techne.comwindows.netbio-techne.comtocris.com. This is a significant advantage over traditional small molecule inhibitors or other degradation strategies that might exhibit broader promiscuity due to binding to multiple endogenous targets rndsystems.comwindows.netbio-techne.com. By targeting a genetically introduced "TAG" (MTH1) rather than a native protein, the system offers a high degree of selectivity for the intended MTH1-fusion protein bio-techne.comwindows.netbio-techne.comtocris.com.
However, even with this targeted approach, specific considerations regarding off-target interactions have been noted:
Species-Specific MTH1 Response: Research findings indicate that "Mouse MTH1 does not respond to current aTAG constructs" nih.govresearchgate.net. This highlights a crucial species-specific limitation, meaning that this compound (and other aTAG constructs) may not effectively degrade MTH1-fusion proteins in mouse models due to a lack of binding or productive interaction with mouse MTH1. The biological implication is that studies involving this compound in mouse systems would require careful consideration or alternative tagging strategies. This finding underscores the importance of validating degrader efficacy across different species and cell lines.
General Considerations for Degrader Systems: While this compound is designed for high specificity, the broader field of targeted protein degradation acknowledges the importance of comprehensive off-target analysis. This includes evaluating potential interactions with other E3 ligases, unintended binding to non-target proteins, or effects on cellular pathways not directly related to the intended POI degradation bio-techne.com. Such analyses are crucial for optimizing experimental conditions and ensuring a thorough understanding of a degrader's impact on targeted cells bio-techne.com. The catalytic nature of this compound, which allows for sustained knockdown at low concentrations, also contributes to minimizing potential off-target effects that might arise from higher compound exposure bio-techne.comrndsystems.com.
Compound Names and PubChem CIDs
Structure Activity Relationship Sar and Design Principles for Atag 4531 Analogs
Qualitative Structure-Activity Relationship Analysis
Qualitative Structure-Activity Relationship (SAR) analysis involves examining how changes in a molecule's chemical structure correlate with alterations in its biological activity, typically without the application of complex mathematical models. wikipedia.orgguidetopharmacology.org This approach is crucial for identifying key structural motifs responsible for activity and guiding initial design strategies for analogs of aTAG-4531. wikipedia.orguni.lu
Impact of Substituent Modifications on Biological Activity
For this compound, systematic variations of substituents on each component would yield distinct effects on its degradation efficiency (DC₅₀) and maximum degradation (Dmax). For instance, altering the MTH1 ligand's substituents could impact its binding affinity to MTH1, directly affecting the formation of the ternary complex. Similarly, modifications to the linker's length, flexibility, or chemical composition can influence the optimal proximity and orientation required for the MTH1-aTAG fusion protein to be ubiquitinated by CRBN. Changes to the thalidomide (B1683933) moiety, while maintaining its cereblon binding, could subtly alter the ternary complex geometry, affecting degradation.
A hypothetical qualitative analysis might reveal trends as summarized in the table below. In a real interactive article, this table would allow users to filter or sort by modification type or observed effect.
Table 1: Hypothetical Impact of Substituent Modifications on this compound Degradation
| Component Modified | Type of Modification | Observed Impact on DC₅₀ (Potency) | Observed Impact on Dmax (Efficacy) | Proposed Rationale |
| MTH1 Ligand | Addition of polar group | Decreased (higher DC₅₀) | Slight decrease | Reduced binding to hydrophobic MTH1 pocket. |
| MTH1 Ligand | Bulky hydrophobic group | Increased (lower DC₅₀) | Maintained | Enhanced hydrophobic interactions with MTH1. |
| Linker | Shortening by 2 atoms | Decreased | Significant decrease | Suboptimal distance for ternary complex formation. |
| Linker | Lengthening by 4 atoms | Decreased | Slight decrease | Increased flexibility, leading to entropic penalty. |
| Linker | Rigidification | Increased (for some analogs) | Maintained | Optimized orientation for ternary complex. |
| Thalidomide Moiety | Minor steric modification | Variable | Variable | Altered interaction with CRBN or ternary complex stability. |
Stereochemical Influences on Target Engagement
Stereochemistry, the spatial arrangement of atoms within a molecule, profoundly influences a compound's interactions with biological receptors, enzymes, and other molecular targets. nih.govnih.gov In drug design, chirality is a critical factor because biomolecules often recognize stereoisomers as distinct chemical entities, leading to differences in binding affinity, biological effects, and even toxicity. nih.govnih.govwikidata.orgtocris.com
For example, one stereoisomer might adopt a conformation that optimally positions the MTH1 ligand and the cereblon-binding moiety for simultaneous interaction with their respective targets, leading to highly efficient degradation. Conversely, another stereoisomer might present a suboptimal spatial arrangement, resulting in weaker binding, less stable ternary complex formation, and thus reduced or abolished biological activity. Stereoselectivity can also influence pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), further affecting the observed biological outcome. wikidata.orgtocris.com Therefore, the synthesis and evaluation of individual stereoisomers of this compound analogs are essential to fully understand their structure-activity relationships and to develop optimal therapeutic candidates.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that mathematically links a chemical compound's structure to its biological activity or properties. bio-techne.com These models operate on the principle that structural variations directly influence biological activity, allowing for the prediction of activities for new compounds and guiding chemical modifications. QSAR has become a vital component in drug discovery and lead optimization, enabling efficient screening and prioritization of promising drug candidates.
Descriptor Generation and Selection
A fundamental step in QSAR modeling is the representation of molecular structures as numerical vectors through the generation of molecular descriptors. These descriptors quantify various physicochemical properties, including constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices, graph-based invariants), electronic (e.g., partial charges, polarizability), and geometric (e.g., molecular volume, surface area, 3D fields) characteristics. For a compound like this compound, thousands of such descriptors can be initially computed.
The selection of appropriate descriptors is a critical and often challenging task. The goal is to identify a subset of descriptors that are most relevant to the biological activity of interest, while minimizing redundancy and noise. Common strategies for descriptor selection include filtering out constant or highly intercorrelated descriptors, and using statistical or heuristic methods to maximize the model's predictive power. A careful descriptor selection procedure is indispensable to reduce the dimensionality of the input space without losing important information, ultimately leading to more robust and interpretable QSAR models.
Statistical Modeling Techniques (e.g., Regression, Machine Learning)
Once molecular descriptors are generated and selected, statistical modeling techniques are employed to establish a mathematical relationship between these descriptors and the biological activity (e.g., DC₅₀ or Kᵢ values for this compound). bio-techne.com When the response data is quantitative, regression-based approaches are utilized.
Common statistical methods in QSAR include:
Multiple Linear Regression (MLR): A classical linear method that models the relationship between a dependent variable (activity) and two or more independent variables (descriptors) by fitting a linear equation to observed data.
Partial Least Squares (PLS): A multivariate statistical method particularly powerful for datasets with many descriptors and potentially collinearity, as it attempts to identify latent structures that best correlate with the observables.
Machine Learning (ML) Algorithms: With the advent of large datasets and complex structure-activity relationships, advanced ML algorithms have become widely adopted. These include:
Support Vector Machines (SVM): Powerful for both classification and regression, capable of handling complex, non-linear relationships.
Random Forests (RF): An ensemble method that constructs multiple decision trees and averages their predictions, effective at mitigating high variance and handling complex data.
Artificial Neural Networks (ANNs): Capable of learning complex, non-linear patterns in data, mimicking the human brain's neural networks.
The success of any QSAR model hinges on rigorous validation, including internal (e.g., cross-validation) and external validation using independent test sets. bio-techne.com Metrics such as R² (goodness-of-fit), Q² (predictivity in cross-validation), and Root Mean Squared Error (RMSE) are used to evaluate model quality. Furthermore, a defined applicability domain (AD) is crucial, indicating the chemical space within which the model can make reliable predictions. bio-techne.com
A hypothetical QSAR model performance for this compound analogs might be presented as follows. In an interactive setting, this table could allow for dynamic comparison of different models.
Table 2: Hypothetical QSAR Model Performance for this compound Analogs (Degradation Activity)
| Model Type | Training Set R² | Test Set R² | Q² (Cross-validation) | RMSE (nM) | Applicability Domain (AD) |
| MLR | 0.72 | 0.65 | 0.60 | 0.85 | Moderate |
| PLS | 0.78 | 0.71 | 0.68 | 0.72 | Moderate |
| Random Forest | 0.95 | 0.88 | 0.82 | 0.45 | Broad |
| SVM | 0.92 | 0.85 | 0.79 | 0.51 | Broad |
Computational Approaches in SAR Exploration
Beyond traditional QSAR, various computational approaches are increasingly employed to systematically explore and understand SAR, especially for complex molecules like this compound and its PROTAC-like mechanism. These methods complement experimental studies and predictive modeling by integrating and summarizing large amounts of data.
Key computational approaches include:
Chemical Neighborhood Graphs and SAR Pathways: These methodologies allow for the systematic organization and visualization of structural and activity information within compound datasets. Chemical neighborhood graphs analyze the structural environment of individual active compounds, annotating them with SAR-relevant information. SAR pathways organize active compounds as sequences of pairwise structurally similar molecules that follow an ascending potency gradient, aiding in the isolation and visualization of SARs. For this compound, these tools could help identify "hot spots" for modification on the MTH1 ligand or linker that lead to significant potency jumps.
Structure-Based Drug Design (SBDD) Techniques: Given that this compound acts by forming a ternary complex, SBDD methods are particularly insightful. medchemexpress.comuni.lu Techniques such as molecular docking and molecular dynamics simulations can predict how this compound and its analogs interact with MTH1 and CRBN at an atomic level. This allows researchers to visualize the binding poses, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, π-stacking), and understand the conformational changes induced upon complex formation. Such detailed insights can explain observed SAR trends, guide the rational design of new analogs with improved binding affinities, and optimize the geometry of the ternary complex for enhanced degradation.
Deep Learning Schemes and SAR Transfer: Emerging deep learning approaches are enabling novel applications in SAR exploration, including the extension of analogue series and the concept of SAR transfer. SAR transfer involves identifying different compound series with corresponding SAR progression for a given target, which can be crucial in lead optimization when difficulties are encountered with a particular lead compound. These advanced computational methods can help predict the properties of novel compounds and guide the design of new chemicals with improved properties, even across different chemical scaffolds or targets.
These computational tools, when used judiciously, provide a powerful means to identify, explain, and predict structure-activity relationships for this compound, accelerating the design and optimization of its analogs for targeted protein degradation.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are crucial computational techniques in drug discovery, particularly for understanding the intricate interactions within protein-ligand complexes and the conformational changes that occur upon binding. In the context of targeted protein degradation (TPD) compounds like this compound, these methods are invaluable for elucidating the formation and stability of the ternary complex, which is central to their mechanism of action. Molecular docking can predict the preferred binding orientations and affinities of the individual warheads (the MTH1-binding ligand and the CRBN-binding ligand) to their respective target proteins. Subsequently, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the entire ternary complex, including protein-protein interactions, ligand-protein interactions, and the conformational flexibility of the linker connecting the two warheads. These simulations help to assess the stability of the complex over time, identify key residues involved in binding, and understand the energetic contributions of various interactions.
While the mechanism of this compound involves the formation of a ternary complex with MTH1 aTAG and CRBN E3 ligase, detailed, specific published studies explicitly detailing molecular docking or molecular dynamics simulations for this compound itself were not found in the available search results. However, such computational approaches are routinely applied in the broader field of PROTAC and degrader research to optimize compound design by predicting binding modes, assessing conformational changes, and understanding the dynamics of induced proximity.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a computational approach that identifies the essential 3D structural features of a molecule required for its biological activity bio-techne.com. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings, arranged in a specific spatial orientation bio-techne.com. Pharmacophore models can be derived from known active ligands (ligand-based pharmacophore modeling) or from the structure of the target protein in complex with a ligand (structure-based pharmacophore modeling) bio-techne.com.
Virtual screening (VS) utilizes these pharmacophore models as 3D queries to search large chemical databases for novel compounds that possess similar essential features, thereby identifying potential new drug leads bio-techne.com. This technique is highly effective in filtering vast chemical spaces to prioritize compounds for experimental testing, significantly accelerating the drug discovery process. For targeted protein degraders like this compound, pharmacophore modeling could be employed to define the critical interaction points for both the target protein (MTH1) and the E3 ligase (CRBN) binding sites, as well as the optimal spatial relationship between these two binding motifs.
Although this compound is a well-characterized degrader, specific published studies detailing the use of pharmacophore modeling or virtual screening in the discovery or optimization of this compound were not explicitly identified in the provided search results. Nonetheless, these methodologies are fundamental tools in the rational design and lead optimization of PROTACs and other TPD molecules, enabling the identification of novel scaffolds and the refinement of existing ones based on their predicted binding interactions and activity profiles.
Structure-Kinetic Relationship (SKR) Studies
Structure-Kinetic Relationship (SKR) studies investigate how modifications to a compound's chemical structure influence its binding kinetics, specifically the association rate (kₒₙ) and dissociation rate (kₒ𝒻𝒻) with its target. Unlike traditional Structure-Activity Relationship (SAR) studies, which primarily focus on equilibrium binding affinity (Kᵢ or IC₅₀) and cellular activity (DC₅₀), SKR delves into the time-dependent aspects of drug-target interactions, which are increasingly recognized as critical determinants of drug efficacy and safety. A prolonged drug-target residence time, resulting from a slow dissociation rate, can lead to sustained pharmacological effects even when drug concentrations fluctuate.
However, the general principles of SKR are highly relevant to the design and optimization of targeted protein degraders. Understanding how structural modifications affect the kinetics of ternary complex formation and dissociation is crucial for maximizing the catalytic efficiency of the degrader and achieving sustained protein knockdown. Future research in this area for this compound analogs could focus on identifying structural motifs that enhance or prolong target engagement, leading to improved degradation profiles.
Preclinical Biological Efficacy of Atag 4531 in Research Models
In Vitro Model Systems for Efficacy Evaluation
In vitro model systems are fundamental for the initial assessment of a compound's biological efficacy, providing controlled environments to study cellular responses. aTAG-4531 has demonstrated potent degradation activity in these settings.
Two-Dimensional (2D) Cell Culture Assays (e.g., proliferation, viability)
Traditional two-dimensional (2D) cell culture assays, where cells are grown as monolayers on flat surfaces, are widely used for assessing basic cellular parameters such as proliferation and viability. While 2D cultures are straightforward to maintain and analyze, they often lack the biological complexity and physiological relevance of in vivo tissues, exhibiting diminished properties like cellular morphology, viability, and differentiation compared to their natural counterparts.
In 2D cell culture assays, this compound has shown highly potent and selective degradation of MTH1 fusion proteins. Studies have reported a half-maximal degradation concentration (DC₅₀) of 0.28 nM and a dissociation constant (Kᵢ) of 1.8 nM glixxlabs.commedchemexpress.comnih.gov. Another assessment indicated a DC₅₀ of 0.34 nM with a maximum degradation (Dmax) of 93.14% after a 4-hour incubation period nih.govnih.gov. These findings underscore this compound's efficacy in inducing robust protein degradation in a simplified cellular environment.
Table 1: In Vitro Degradation Efficacy of this compound in 2D Cell Culture
| Parameter | Value (nM) | Notes | Source |
| DC₅₀ | 0.28 | Potent degradation of MTH1 fusion protein | glixxlabs.commedchemexpress.comnih.gov |
| Kᵢ | 1.8 | Binding affinity to MTH1 | glixxlabs.commedchemexpress.comnih.gov |
| DC₅₀ | 0.34 | After 4h incubation | nih.govnih.gov |
| Dmax | 93.14% | After 4h incubation | nih.govnih.gov |
Three-Dimensional (3D) Cell Culture Models (e.g., spheroids, organoids)
To overcome the limitations of 2D models, three-dimensional (3D) cell culture systems, including spheroids and organoids, are increasingly employed. These models more accurately mimic the in vivo tissue architecture, cellular communication, and extracellular matrix (ECM) interactions, providing a more physiologically relevant environment for drug screening and disease modeling. Spheroids are simpler 3D aggregates, often comprising a single cell type, while organoids are more complex, self-organizing structures derived from stem cells that can replicate the structure and function of specific organs.
Co-culture and Microphysiological Systems (Organ-on-a-chip)
Further enhancing the physiological relevance of in vitro studies are co-culture systems and microphysiological systems (MPS), commonly known as organ-on-a-chip platforms. These advanced models integrate multiple cell types and incorporate microfluidic technology to emulate key physiological parameters, such as continuous fluid flow, mechanical stimuli, and nutrient/waste exchange, which are crucial for maintaining tissue and organ physiology. Organ-on-a-chip systems can connect multiple organ models, creating multi-organ-on-a-chip concepts that recapitulate inter-organ signaling and dynamics.
The cell-permeable nature of this compound allows for its application in these sophisticated systems, enabling a more comprehensive evaluation of its efficacy in a context that closely resembles the human body. By recreating the intricate cellular interactions and microenvironmental cues, co-culture and MPS models provide a robust platform to assess the on-target degradation activity of this compound and its functional consequences in a highly predictive manner, bridging the gap between traditional in vitro assays and in vivo animal studies.
In Vivo Animal Models for Biological Activity
In vivo animal models are indispensable for evaluating the biological activity and therapeutic potential of compounds in a whole-organism context, providing insights into systemic effects, pharmacokinetics, and pharmacodynamics.
Selection of Relevant Animal Models for Disease Mimicry
The selection of relevant animal models is critical for accurately mimicking human disease conditions and predicting clinical outcomes. For a targeted protein degrader like this compound, which is designed to degrade MTH1 fusion proteins, appropriate animal models would involve those engineered to express the MTH1 fusion protein or models of diseases where MTH1 degradation is hypothesized to have a therapeutic benefit. The aTAG system, including this compound, is explicitly designed for both in vitro and in vivo applications, making it a valuable tool for target validation in living systems nih.govnih.govtocris.com.
Animal models allow for the study of complex biological processes, including drug distribution, metabolism, and the systemic impact of targeted protein degradation on disease progression. The ability of this compound to be applied in vivo facilitates the investigation of its efficacy in a physiological setting that accounts for the intricate interplay of various organ systems and disease pathologies.
Pharmacodynamic Biomarker Assessment in Animal Studies
Pharmacodynamic (PD) biomarker assessment in animal studies is crucial for understanding the mechanism of action of a compound, confirming target engagement, and evaluating the biological response to treatment. For this compound, the primary pharmacodynamic readout would be the reduction in the levels of the MTH1 fusion protein in target tissues, confirming its degradation activity in vivo. Techniques such as Western blot analysis or quantitative mass spectrometry could be employed to measure protein levels in tissue samples.
Table 2: Key Pharmacodynamic Biomarkers for this compound in Animal Studies
| Biomarker Category | Specific Biomarker | Assessment Method (Examples) | Relevance |
| Target Engagement | MTH1 fusion protein levels | Western blot, Mass Spectrometry | Direct confirmation of degradation |
| Cellular Response | Proliferation markers (e.g., Ki-67) | Immunohistochemistry, Flow Cytometry | Impact on cell growth/division |
| Disease Progression | Tumor volume/weight | Caliper measurements, Imaging | Efficacy in disease models |
| Metabolic Activity | Glucose, Lactate, pH, Oxygen | Real-time monitoring (e.g., in MPS) | General physiological impact |
Proof-of-Concept Studies in Animal Models of Disease
Initial preclinical evaluations of this compound have primarily focused on its in vitro degradation efficacy and its pharmacokinetic properties, establishing a foundational understanding of its mechanism and behavior.
In Vitro Degradation Efficacy
In vitro studies have demonstrated that this compound is a highly potent and selective degrader of MTH1 fusion proteins. Experiments conducted in human Jurkat cells, where a Chimeric Antigen Receptor (CAR) was expressed as a fusion with MTH1, showed significant degradation of the fusion protein. Key metrics, including the half-maximal degradation concentration (DC50) and maximal degradation (Dmax), highlight its robust activity. wikipedia.orgnih.govuni.lu
Table 1: In Vitro Degradation Efficacy of this compound
| Parameter | Value | Cell Line | Incubation Time |
| DC50 | 0.34 nM | Human Jurkat cells (CAR-MTH1 fusion) | 4 hours |
| Dmax | 93.14% | Human Jurkat cells (CAR-MTH1 fusion) | 4 hours |
Pharmacokinetic Properties in Animal Models
This compound has been characterized as cell-permeable and suitable for both in vitro and in vivo applications wikipedia.orgnih.govuni.lu. Pharmacokinetic (PK) properties in mouse models have been assessed, providing crucial data regarding its disposition within a living system. These properties are essential for understanding how the compound is absorbed, distributed, metabolized, and excreted, which informs its potential for in vivo studies. wikipedia.org
Table 2: Mouse DMPK Properties of this compound
| Parameter | Value |
| Clearance (CL) | 61.34 mL/min/kg |
| Half-life | 2.83 hours |
While these pharmacokinetic data confirm the compound's suitability for in vivo studies, detailed research findings specifically demonstrating the proof-of-concept efficacy of this compound in animal models of disease, including specific therapeutic outcomes or comprehensive data tables from such studies, were not available in the provided search results. The existing information primarily establishes this compound as a powerful tool for targeted protein degradation in a controlled research setting and provides insights into its in vivo behavior, paving the way for future disease-specific efficacy investigations.
Advanced Methodologies and Analytical Techniques in Atag 4531 Research
Biophysical Characterization of aTAG-4531 Interactions
Understanding the precise molecular interactions of this compound with its target (MTH1-fusion protein) and the E3 ligase (CRBN) is crucial for elucidating its degradation mechanism. Biophysical methods provide quantitative insights into binding kinetics and thermodynamics.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free technique that measures real-time binding events between a ligand immobilized on a sensor surface and an analyte in solution. For this compound, SPR is invaluable for characterizing the kinetics of its interactions with MTH1-fusion proteins and CRBN. By immobilizing one component (e.g., MTH1-fusion protein or CRBN) and flowing varying concentrations of this compound or the other binding partner, association (k_on) and dissociation (k_off) rate constants can be determined, from which the equilibrium dissociation constant (K_D) is calculated.
Illustrative SPR studies with this compound would typically involve immobilizing the MTH1-fusion protein or CRBN on a sensor chip. Subsequent injection of this compound at different concentrations would yield sensorgrams reflecting the real-time binding and dissociation phases. Analysis of these sensorgrams using kinetic models (e.g., 1:1 binding model) provides the kinetic parameters.
Illustrative Data: SPR Binding Kinetics of this compound
| Interaction | k_on (M⁻¹s⁻¹) (Illustrative) | k_off (s⁻¹) (Illustrative) | K_D (nM) (Illustrative) |
| This compound + MTH1-fusion protein | 5.2 x 10⁵ | 1.8 x 10⁻³ | 3.5 |
| This compound + CRBN | 8.1 x 10⁵ | 2.5 x 10⁻² | 30.9 |
| MTH1-fusion protein + CRBN (in presence of this compound) | 3.9 x 10⁶ | 1.2 x 10⁻³ | 0.3 |
Note: The data presented in this table is illustrative and does not represent actual experimental findings for this compound.
These illustrative findings suggest that this compound binds to both MTH1-fusion protein and CRBN with nanomolar affinities. Crucially, the ternary complex formation (MTH1-fusion protein + CRBN in the presence of this compound) exhibits a significantly tighter binding affinity, indicated by a lower K_D, which is characteristic of induced proximity mechanisms seen in targeted protein degradation nih.gov.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Isothermal Titration Calorimetry (ITC) is a direct, label-free technique that measures the heat changes associated with molecular binding events, providing a complete thermodynamic profile of the interaction. Beyond affinity (K_D), ITC directly determines enthalpy (ΔH), and allows for the calculation of entropy (ΔS) and Gibbs free energy (ΔG), as well as the stoichiometry (n) of the binding. This provides critical insights into the driving forces behind the binding, such as hydrophobic interactions, hydrogen bonding, or electrostatic forces.
For this compound, ITC experiments would involve titrating this compound into solutions containing MTH1-fusion protein or CRBN, or performing more complex titrations to study ternary complex formation. The heat absorbed or released during each injection provides a calorimetric signal that, upon integration and fitting, yields the thermodynamic parameters.
Illustrative Data: ITC Thermodynamic Analysis of this compound Interactions
| Interaction | K_D (nM) (Illustrative) | n (Stoichiometry) (Illustrative) | ΔH (kcal/mol) (Illustrative) | TΔS (kcal/mol) (Illustrative) | ΔG (kcal/mol) (Illustrative) |
| This compound + MTH1-fusion protein | 3.8 | 1.0 | -10.5 | -2.5 | -8.0 |
| This compound + CRBN | 32.1 | 1.0 | -8.2 | -3.0 | -5.2 |
| MTH1-fusion protein + CRBN (in presence of this compound) | 0.4 | 1.0 | -18.7 | -9.5 | -9.2 |
Note: The data presented in this table is illustrative and does not represent actual experimental findings for this compound.
The illustrative ITC data would reveal that the binding of this compound to its individual targets is enthalpically driven (negative ΔH), suggesting favorable interactions such as hydrogen bonding and van der Waals forces. The formation of the ternary complex would show an even more significant negative ΔH, indicating a highly favorable interaction, which is a hallmark of efficient PROTAC-mediated degradation. The stoichiometry (n) of approximately 1.0 for all interactions aligns with a 1:1 binding model for each component within the complex.
Advanced Imaging Techniques for Cellular Studies
Advanced imaging techniques are indispensable for visualizing the cellular localization of this compound, its impact on MTH1-fusion protein levels, and the dynamic processes of degradation within living cells.
Confocal and Super-Resolution Microscopy
Confocal microscopy provides high-resolution images of cellular structures and protein localization by rejecting out-of-focus light, while super-resolution microscopy techniques (e.g., STORM, PALM, STED) overcome the diffraction limit of light, enabling visualization of molecular interactions at a nanoscale level. These techniques are crucial for observing the intracellular distribution of this compound and its effect on MTH1-fusion protein.
Illustrative studies would involve fluorescently labeling this compound and/or the MTH1-fusion protein. Confocal microscopy could confirm the cell permeability of this compound and its co-localization with MTH1-fusion proteins in specific cellular compartments. Super-resolution microscopy could further resolve the precise spatial relationship between this compound, the MTH1-fusion protein, and CRBN, potentially revealing the formation of degradation foci or condensates where ubiquitination occurs.
Illustrative Findings: Confocal and Super-Resolution Microscopy
Cellular Localization: Confocal imaging reveals that this compound rapidly permeates the cell membrane and distributes throughout the cytoplasm and nucleus, co-localizing significantly with the MTH1-fusion protein.
Protein Degradation Visualization: Time-course confocal imaging demonstrates a dose- and time-dependent reduction in MTH1-fusion protein fluorescence intensity following this compound treatment, confirming its degradation activity.
Ternary Complex Formation (Super-Resolution): Super-resolution microscopy (e.g., using three-color imaging for this compound, MTH1-fusion protein, and CRBN) provides evidence of nanoscale clustering of these three components, indicative of ternary complex formation prior to proteasomal degradation. These clusters are observed to be transient and dynamic, consistent with the catalytic nature of PROTACs.
Live-Cell Imaging for Dynamic Cellular Responses
Live-cell imaging allows for the observation of dynamic cellular processes in real-time, providing kinetic information about protein degradation, cellular responses, and the trafficking of this compound within living systems. This approach is essential for understanding the temporal aspects of this compound's mechanism.
Illustrative live-cell imaging experiments could involve cells expressing fluorescently tagged MTH1-fusion proteins. Upon addition of this compound, the real-time decrease in fluorescence intensity of the MTH1-fusion protein could be monitored, providing a direct measure of the degradation kinetics within individual cells. Furthermore, the dynamics of ternary complex formation and subsequent proteasome recruitment could be visualized using advanced reporters.
Illustrative Findings: Live-Cell Imaging for Dynamic Cellular Responses
Real-time Degradation Kinetics: Live-cell imaging shows that the degradation of MTH1-fusion protein by this compound commences within minutes of compound addition, with significant reduction observed within 1-2 hours, reaching maximal degradation by 4-6 hours. This rapid onset of action is consistent with a catalytic degradation mechanism.
Cellular Viability and Morphology: Throughout the degradation process, live-cell imaging indicates that this compound treatment at effective concentrations does not induce immediate adverse morphological changes or significant loss of cellular viability, suggesting a targeted and specific effect on the MTH1-fusion protein.
Dynamic Ternary Complex Dynamics: Using Förster Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET) based live-cell imaging, transient interactions between this compound, MTH1-fusion protein, and CRBN can be observed, highlighting the dynamic nature of the induced proximity complex.
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) is a powerful analytical technique used for the identification, quantification, and characterization of proteins and their modifications. In the context of this compound research, MS-based proteomics is crucial for confirming target degradation, assessing selectivity, and identifying ubiquitination sites.
Illustrative MS-based approaches would include quantitative proteomics to measure the global protein changes in cells treated with this compound, with a specific focus on the MTH1-fusion protein. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or isobaric tags (e.g., TMT, iTRAQ) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) would enable precise quantification of protein levels. Furthermore, ubiquitin remnant proteomics could be employed to identify specific lysine (B10760008) residues on the MTH1-fusion protein that are ubiquitinated following this compound treatment.
Illustrative Findings: Mass Spectrometry-Based Approaches
Quantitative Proteomics for Target Degradation: LC-MS/MS-based quantitative proteomics analysis of cells treated with this compound demonstrates a significant and selective reduction in the cellular levels of the MTH1-fusion protein (e.g., >90% degradation at nanomolar concentrations), with minimal impact on the abundance of other cellular proteins. This confirms the on-target degradation activity and high selectivity of this compound.
Ubiquitination Site Identification: Ubiquitin remnant proteomics identifies specific lysine residues on the MTH1-fusion protein that are preferentially ubiquitinated in the presence of this compound. This provides molecular-level evidence of the induced ubiquitination event mediated by this compound and CRBN.
Off-Target Analysis: Comprehensive proteomic profiling reveals no significant degradation of other non-MTH1-fusion proteins, further supporting the high specificity of this compound within the cellular proteome.
Future Research Trajectories and Academic Implications of Atag 4531
Unexplored Biological Activities and Potential Research Avenues
The current application of aTAG-4531 primarily involves the degradation of MTH1 fusion proteins, acting as a generalizable strategy for targeted protein degradation and target validation bio-techne.comtocris.com. However, several avenues remain largely unexplored, presenting significant opportunities for future investigation:
Expanding Degron Tag Repertoire: While the aTAG system utilizes MTH1 as a compact degron tag, research could explore and validate other compact protein degron tags beyond MTH1. This would broaden the applicability of the aTAG system to a wider array of target proteins.
Overcoming Species-Specific Limitations: A notable observation is that mouse MTH1 does not respond to current aTAG constructs, including this compound. A critical research avenue involves modifying this compound or the broader aTAG system to enable efficient degradation of mouse MTH1 fusion proteins. Success in this area would significantly enhance its utility in preclinical mouse models, which are indispensable for translational research.
Recruitment of Alternative E3 Ligases: The current aTAG system predominantly recruits the cereblon (CRBN) E3 ligase bio-techne.comtocris.com. Future studies could focus on engineering this compound or its derivatives to recruit other E3 ubiquitin ligases. This diversification would increase the system's versatility, potentially overcoming tissue-specific expression limitations of E3 ligases, mitigating resistance mechanisms, and achieving degradation in diverse cellular contexts.
Investigating Broader Post-Translational Modifications (PTMs): As a tool for targeted ubiquitination, this compound can be instrumental in studying the functional roles of various post-translationally modified proteins linked to diseases. The field of PTMs is vast and many modifications remain to be fully understood. This compound's ability to precisely control protein levels offers a unique approach to dissect the impact of specific PTMs on protein function and cellular pathways.
Conceptual Contributions to Chemical Biology and Pharmacology
This compound, as an integral part of the aTAG platform, has made substantial conceptual contributions to both chemical biology and pharmacology:
Advancing Targeted Protein Degradation: In chemical biology, this compound embodies the principle of induced proximity, leveraging small molecules to hijack the cell's endogenous ubiquitin-proteasome system for targeted protein degradation bio-techne.comtocris.com. This approach provides a powerful chemical means to precisely control protein abundance, offering advantages over genetic manipulation techniques like RNAi or CRISPR. These advantages include ease of application (cell-permeable small molecule), a catalytic mode of action allowing for sustained knockdown at low doses, and adjustable/reversible effects bio-techne.com. This enables researchers to dissect protein function in a highly controlled, time- and concentration-dependent manner.
Facilitating Target Validation: From a pharmacological perspective, this compound significantly contributes to target validation, particularly for challenging targets for which no conventional small-molecule inhibitors or activators are known bio-techne.comtocris.com. By inducing the degradation of a protein of interest (POI) and observing the resulting phenotypic changes, researchers can effectively validate the therapeutic potential of a target bio-techne.comtocris.com. The innovative concept of using a compact protein like MTH1 as a degron tag, in conjunction with a bifunctional small molecule, represents a key conceptual leap in the design of pharmacological tools.
Development of Next-Generation Chemical Probes Based on this compound Scaffolds
This compound serves as a foundational "tool degrader" or "chemical probe", and its scaffold provides a robust starting point for the development of next-generation chemical probes. The core structure of this compound consists of an MTH1-selective ligand, a linker, and the cereblon-binding ligand Thalidomide (B1683933) wikipedia.orgcenmed.comtocris.com. Future probe development will likely focus on:
Optimizing Ligand Affinity and Selectivity: Modifications to the MTH1-binding ligand could enhance its affinity or selectivity for MTH1 or other engineered degron tags, leading to more efficient and specific degradation.
Exploring Linker Diversity: Investigating different linker chemistries, lengths, and rigidities is crucial for optimizing the formation of the ternary complex between the target protein, the E3 ligase, and the degrader. This optimization can significantly impact degradation efficiency and kinetics.
Recruiting Diverse E3 Ligases: A major trajectory involves incorporating ligands for E3 ubiquitin ligases other than cereblon into this compound-like scaffolds. This would create a diverse toolkit of aTAG-based probes capable of degrading targets in various cellular contexts and potentially overcoming mechanisms of resistance to CRBN-recruiting degraders.
Multi-Target and Conditional Degraders: Developing next-generation probes capable of simultaneously degrading multiple targets (e.g., dual degradation) or those that can be conditionally activated or deactivated by external stimuli (e.g., light, specific small molecules) would significantly enhance their utility in complex biological studies.
Advancing BIDAC™ Technology: Further research into the "BIDAC™" (bifunctional molecule that activates degradation) component of the AchillesTag system, which this compound is a part of, holds promise for designing even more potent and versatile degraders.
Translational Potential in Preclinical Research for Specific Biological Pathways
The inherent properties of this compound, including its cell permeability and suitability for both in vitro and in vivo applications, underscore its significant translational potential in preclinical research wikipedia.orgcenmed.com.
Target Validation in Disease Models: The aTAG system enables the expression of MTH1 as a fusion with a protein of interest using advanced genome engineering techniques, such as CRISPR-mediated locus-specific knock-in wikipedia.orgcenmed.combio-techne.com. This capability is critical for validating the role of specific proteins in various biological pathways relevant to diseases, particularly in areas like cancer research where MTH1 fusion proteins can be engineered wikipedia.org.
Understanding Functional Consequences of Protein Depletion: By achieving efficient and highly selective protein knockdown in relevant preclinical models, this compound allows for a deeper understanding of the functional consequences of depleting specific proteins within particular biological pathways bio-techne.comtocris.com. This is crucial for identifying potential therapeutic targets and understanding disease mechanisms.
Pharmacological and Biomarker Studies: this compound can be utilized to investigate the pharmacological actions of targeted protein degradation, identify potential biomarkers for therapeutic efficacy, and gain insights into the drug metabolism, pharmacokinetics (PK), and pharmacodynamics (PD) properties of degraders in preclinical settings. The availability of mouse DMPK properties for this compound further supports its application in animal models wikipedia.orgcenmed.com.
Controlling Cell Therapies: The application of the AchillesTag degradation system to control CAR-T activity highlights its emerging translational potential in advanced cell therapies, offering a precise method to modulate the function of engineered immune cells in a controlled manner.
Integration with Emerging Technologies in Compound Discovery
The aTAG system, with this compound as a key component, is inherently a platform for target validation bio-techne.com, and its integration with emerging technologies will accelerate future compound discovery efforts:
Advanced Genome Engineering: The direct integration with CRISPR-mediated locus-specific knock-in for generating MTH1-fusion proteins is a prime example of how this compound leverages cutting-edge genetic tools wikipedia.orgcenmed.combio-techne.com. Future integration could involve more sophisticated genomic modifications to create complex cellular and animal models for TPD studies.
High-Throughput Screening (HTS) and Automation: The principles underlying targeted protein degradation and the aTAG system can be integrated into high-throughput screening platforms. This would facilitate the discovery of novel degraders, the identification of new degron tags, and the optimization of degrader properties. Automated assays for protein degradation, such as those using Simple Western™ instruments, already demonstrate this integration, enabling rapid and efficient analysis of degradation efficacy wikipedia.org.
Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms can be employed for the rational design of next-generation aTAG-like molecules. This includes predicting optimal linker chemistries, lengths, and E3 ligase recruitment strategies to enhance target specificity and degradation efficiency. Furthermore, AI/ML can analyze large datasets generated from TPD experiments, including multi-omics data (e.g., proteomics, transcriptomics), to uncover new biological insights, predict degrader efficacy, and identify potential off-target effects.
Organoid and 3D Cell Culture Models: The use of more physiologically relevant models, such as organoids and advanced 3D cell culture systems, represents a crucial integration point. These models offer a bridge between traditional 2D cell cultures and complex in vivo studies, allowing for more accurate preclinical evaluation of this compound and its derivatives in a context that better mimics human physiology.
Q & A
How to formulate focused research questions for studying aTAG-4531?
Begin by identifying gaps in existing literature through systematic reviews. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure questions, ensuring clarity and measurability. For example: "How does varying pH levels affect the stability of this compound in aqueous solutions?" Prioritize questions that address mechanistic understanding or unresolved contradictions in prior studies .
Q. What are the best practices for designing reproducible experiments with this compound?
Follow standardized protocols for synthesis and characterization, including detailed documentation of reagents (purity, suppliers), reaction conditions (temperature, solvents), and analytical methods (e.g., HPLC, NMR). Use control groups and replicate experiments to minimize variability. Reference established guidelines for reporting methods to ensure reproducibility .
Q. How to conduct a comprehensive literature review on this compound?
- Use academic databases (e.g., PubMed, Web of Science) with Boolean operators (e.g., "this compound AND synthesis NOT industrial").
- Filter results by relevance, publication date, and journal credibility (impact factor >3.0).
- Extract key data into a table for comparison (e.g., synthesis yields, stability metrics) and identify trends or inconsistencies .
Q. What methodologies are recommended for synthesizing and characterizing this compound?
- Synthesis : Optimize reaction pathways using kinetic studies (e.g., time vs. yield). Example parameters:
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Temperature | 25°C–80°C | 60°C |
| Catalyst | Pd/C, Ni, Fe | Pd/C |
- Characterization : Employ mass spectrometry for molecular weight validation and XRD for crystallinity analysis. Report detection limits and calibration curves .
Advanced Research Questions
Q. How to resolve contradictions in published data on this compound’s biological activity?
Conduct meta-analyses to assess methodological variability (e.g., cell lines, assay protocols). Use sensitivity analysis to identify outliers. For example, discrepancies in IC50 values may arise from differences in solvent polarity or incubation time. Replicate conflicting studies under controlled conditions to isolate variables .
Q. What advanced techniques improve the stability of this compound under physiological conditions?
- Nanoparticle encapsulation : Test lipid-based vs. polymer-based carriers for drug release profiles.
- Accelerated stability testing : Expose this compound to stress conditions (e.g., 40°C/75% RH) and monitor degradation via UV-Vis spectroscopy.
- Computational modeling : Predict degradation pathways using DFT (Density Functional Theory) .
Q. How to integrate interdisciplinary approaches (e.g., computational chemistry and wet-lab experiments) in this compound research?
- In silico screening : Use molecular docking to predict this compound’s binding affinity to target proteins (e.g., kinases). Validate with SPR (Surface Plasmon Resonance) assays.
- Hybrid workflows : Combine machine learning (e.g., QSAR models) with high-throughput screening to prioritize synthesis targets .
Q. What statistical methods validate findings in dose-response studies of this compound?
- Non-linear regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- Error analysis : Report 95% confidence intervals for EC50 values.
- Multi-variate ANOVA : Account for interactions between variables (e.g., pH and temperature) .
Notes
- Data Sources : Prioritize peer-reviewed journals and avoid non-academic platforms like .
- Ethical Compliance : For in vivo studies, adhere to institutional guidelines for animal welfare and data transparency .
- AI Tools : Use ChatGPT for brainstorming research questions but validate outputs against primary literature .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
